2,5-Dioxopyrrolidin-1-yl but-3-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWAFUUESAUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 2,5-Dioxopyrrolidin-1-yl but-3-enoate and related compounds:
Key Observations:
Substituent Effects: The but-3-enoate group in the target compound introduces unsaturation, enhancing reactivity toward Michael addition or thiol-ene click chemistry compared to saturated analogs like ethylhexanoate derivatives. Pyrenyl butanoate derivatives exhibit bulkier aromatic substituents, enabling applications in fluorescence or supramolecular chemistry due to pyrene’s π-π stacking properties . Methoxypropanamide analogs prioritize hydrogen-bonding capacity, facilitating interactions with biological targets (e.g., acetylcholinesterase in Alzheimer’s therapeutics) .
Synthetic Methodologies: Copper-catalyzed coupling (e.g., for ethylhexanoate derivatives) is critical for introducing nitrogen-containing heterocycles, with computational studies supporting charge distribution effects on reactivity . Hybrid compounds (e.g., methoxypropanamide-tacrine conjugates) leverage modular synthesis strategies to merge pharmacophores for dual therapeutic action .
Applications: Drug Development: Methoxypropanamide hybrids demonstrate the adaptability of succinimide derivatives in CNS-targeted therapies . Material Science: Pyrenyl derivatives highlight the scaffold’s versatility in non-biological contexts, such as optoelectronic materials .
Mechanistic and Computational Insights
- Radical-Ionic Coupling: Ethylhexanoate derivatives require heterogeneous copper catalysts for coupling with heterocycles, likely via a radical-ionic mechanism where partial charges on nitrogen atoms (predicted by DFT calculations) dictate regioselectivity .
- Electrophilicity: The α,β-unsaturated ester in 2,5-Dioxopyrrolidin-1-yl but-3-enoate enhances its electrophilicity compared to saturated analogs, enabling faster nucleophilic attacks in conjugation reactions.
Q & A
Q. What are the recommended synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl but-3-enoate?
Methodological Answer: The compound is synthesized via N-hydroxysuccinimide (NHS) ester activation. A typical protocol involves:
Carboxylic Acid Activation: React but-3-enoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF) .
Purification: Isolate the NHS ester via filtration (to remove urea byproducts) followed by recrystallization or column chromatography.
Characterization: Confirm purity using HPLC (>98% purity) and structural identity via NMR (e.g., characteristic succinimide proton signals at δ 2.8–3.0 ppm) and FTIR (C=O stretch at ~1780 cm⁻¹) .
Q. What safety precautions should be taken when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust/volatiles .
- First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .
Q. How can the purity and identity of this compound be verified?
Methodological Answer:
- Analytical Techniques:
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance coupling efficiency. Avoid protic solvents (e.g., water) to minimize NHS ester hydrolysis .
- Catalyst Screening: Test carbodiimide derivatives (EDC vs. DCC) and evaluate yields via LC-MS. EDC often provides higher yields in aqueous-compatible reactions .
- Stoichiometry: Maintain a 1.2:1 molar ratio of coupling agent to carboxylic acid to ensure complete activation .
Q. Table 1: Common Coupling Agents and Reaction Yields
| Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| EDC | DMF | 85–90 | |
| DCC | DCM | 75–80 |
Q. What strategies are effective for resolving solubility issues in organic reactions?
Methodological Answer:
- Co-solvent Systems: Use DMSO:THF (1:1) or DMF:acetonitrile mixtures to improve solubility of hydrophobic intermediates .
- Temperature Modulation: Heat reactions to 40–50°C (if thermally stable) to enhance dissolution.
- Derivatization: Introduce hydrophilic groups (e.g., PEG linkers) to the NHS ester backbone for aqueous compatibility, as demonstrated in crosslinking studies .
Q. How can X-ray crystallography be applied to determine its molecular structure?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 | |
| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=12.03 Å |
Advanced Applications in Research
Q. How is this compound utilized in photo-crosslinking studies for protein interaction mapping?
Methodological Answer:
- Experimental Design:
- Conjugation: React the NHS ester with primary amines on target proteins (e.g., lysine residues) at pH 8.0–8.5 .
- Crosslinking: Irrigate with UV light (365 nm) to activate the α,β-unsaturated ester, forming covalent bonds with proximal nucleophiles (e.g., cysteine thiols) .
- Analysis: Digest crosslinked complexes with trypsin and identify interaction partners via LC-MS/MS .
Q. What computational methods support mechanistic studies of its reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
